2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine
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Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the imidazo[1,2-a]pyridine core can be constructed through condensation reactions followed by cyclization with piperidine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]quinoline: Known for its antiviral and anticancer properties.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with modifications on the imidazo[1,2-a]pyridine ring, leading to different biological activities.
Uniqueness
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine and piperidine rings makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-piperidin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H19N3/c1-3-7-13-10(5-1)11-9-15-8-4-2-6-12(15)14-11/h9-10,13H,1-8H2 |
InChI Key |
ZBMDMBRTQUAAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN3CCCCC3=N2 |
Origin of Product |
United States |
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